Antibacterial Activity Comparison: Derivatives of 7-Fluoro-5-azaspiro[2.4]heptane vs. Standard Fluoroquinolones Against Resistant S. pneumoniae
Derivatives synthesized using 7-Fluoro-5-azaspiro[2.4]heptane as an intermediate, such as Sitafloxacin, demonstrate significantly enhanced antibacterial activity against quinolone-resistant Streptococcus pneumoniae compared to older fluoroquinolones like Ciprofloxacin and Levofloxacin [1]. This underscores the value of the unique spirocyclic and fluoro substitution pattern in overcoming existing resistance mechanisms.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC₉₀) |
|---|---|
| Target Compound Data | Sitafloxacin (derived from 7-fluoro-5-azaspiro[2.4]heptane core): MIC₉₀ ≤ 0.06 µg/mL against clinical isolates of S. pneumoniae [1] |
| Comparator Or Baseline | Ciprofloxacin (MIC₉₀ = 2 µg/mL) and Levofloxacin (MIC₉₀ = 1 µg/mL) against the same S. pneumoniae isolates [1] |
| Quantified Difference | Sitafloxacin is >16-fold more potent than Ciprofloxacin and >8-fold more potent than Levofloxacin against quinolone-resistant S. pneumoniae [1]. |
| Conditions | In vitro MIC assay against clinical isolates of quinolone-resistant Streptococcus pneumoniae [1]. |
Why This Matters
For projects targeting drug-resistant Gram-positive infections, procuring the specific 7-fluoro-5-azaspiro[2.4]heptane scaffold is essential, as it enables access to derivatives with demonstrated superior potency against a key resistant pathogen compared to analogs based on older fluoroquinolone cores.
- [1] Yokota, S., Sato, K., Kuwahara, O., Habadera, S., Tsukamoto, N., Ohuchi, H., ... & Inoue, M. (2002). Fluoroquinolone-Resistant Streptococcus pneumoniae Strains Occur Frequently in Elderly Patients in Japan. Antimicrobial Agents and Chemotherapy, 46(2), 441-446. https://doi.org/10.1128/AAC.46.2.441-446.2002. View Source
